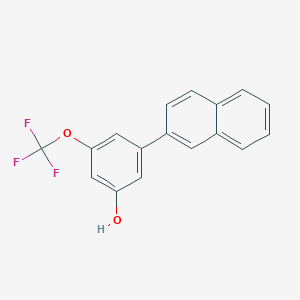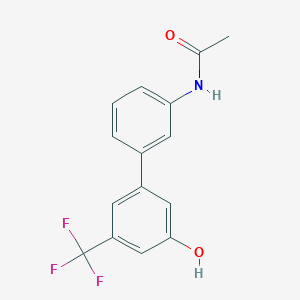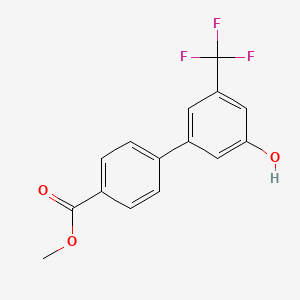
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-MCPT-95) is an important organic compound that has been used in a variety of scientific research applications. It is a member of the phenol family and has a wide range of applications in both organic and inorganic chemistry. 5-MCPT-95 is a useful reagent for the synthesis of various compounds and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 5-MCPT-95 has been used in the development of new catalysts and in the study of the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is known that the compound has a strong affinity for a variety of compounds, including proteins, nucleic acids, and small molecules. It is believed that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% binds to these compounds, forming complexes that can then interact with other molecules in the cell. This interaction can result in a variety of biological effects, including the regulation of gene expression, protein synthesis, and enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it is known that the compound has a strong affinity for a variety of compounds, including proteins, nucleic acids, and small molecules. It is believed that 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% binds to these compounds, forming complexes that can then interact with other molecules in the cell. This interaction can result in a variety of biological effects, including the regulation of gene expression, protein synthesis, and enzyme activity. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high yield, its low toxicity, and its ability to form complexes with a variety of compounds. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not very soluble in water and is not stable in organic solvents. In addition, the compound can be difficult to purify and can form complexes with other compounds, making it difficult to isolate the desired compound.
Orientations Futures
The potential future applications of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound and to develop new catalysts and methods for its synthesis. In addition, further research is needed to explore the potential use of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% as a drug delivery system and to develop new methods for its purification and isolation. Finally, further research is needed to explore the potential use of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the development of new drugs and other compounds.
Méthodes De Synthèse
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of 4-methoxycarbonylphenol with trifluoromethyl chloride in the presence of a catalyst, such as pyridine. The reaction produces a mixture of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% and 4-methoxycarbonylphenol, which can be separated by column chromatography. The yield of 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is typically high, with yields of up to 95%.
Applications De Recherche Scientifique
5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in the development of new catalysts and in the study of the mechanism of action of various drugs. 5-(4-Methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of a variety of organic compounds, including amino acids and peptides.
Propriétés
IUPAC Name |
methyl 4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-4-2-9(3-5-10)11-6-12(15(16,17)18)8-13(19)7-11/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWUQMBGQSQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686658 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-99-1 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

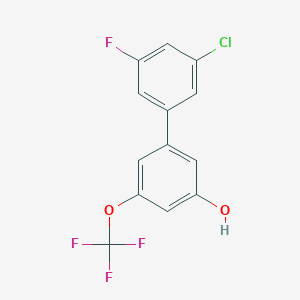
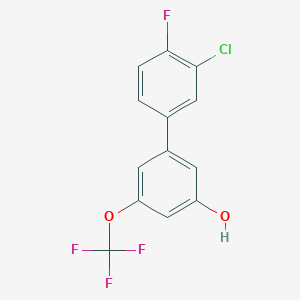

![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

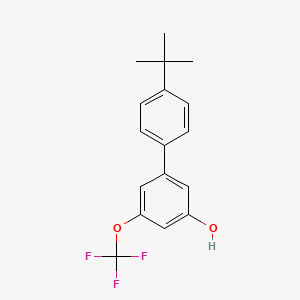
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)

